molecular formula C8H10INO B14848488 3-(Dimethylamino)-5-iodophenol

3-(Dimethylamino)-5-iodophenol

Cat. No.: B14848488
M. Wt: 263.08 g/mol
InChI Key: WCEXOEQWESJZKG-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-5-iodophenol is an organic compound characterized by the presence of a dimethylamino group and an iodine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-5-iodophenol typically involves the iodination of 3-(Dimethylamino)phenol. One common method includes the reaction of 3-(Dimethylamino)phenol with iodine in the presence of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective iodination at the 5-position of the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-5-iodophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Deiodinated phenolic compounds.

    Substitution: Various substituted phenolic derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-5-iodophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-5-iodophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-5-iodophenol is unique due to the presence of both a dimethylamino group and an iodine atom on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

3-(dimethylamino)-5-iodophenol

InChI

InChI=1S/C8H10INO/c1-10(2)7-3-6(9)4-8(11)5-7/h3-5,11H,1-2H3

InChI Key

WCEXOEQWESJZKG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)I)O

Origin of Product

United States

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